[(2R,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(2R,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutyl] acetate is a complex organic molecule with a highly specific stereochemistry. This compound is characterized by multiple chiral centers and a variety of functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and stereoselective reactions to ensure the correct configuration at each chiral center. Common reagents used in these steps include amino acids , protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) , and coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like or conditions.
Reduction: Reagents like or .
Substitution: Conditions involving or .
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying stereoselective synthesis and chiral resolution.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of peptide-based drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors . These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutyl] acetate
- This compound
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a valuable tool in both basic and applied research.
Properties
Molecular Formula |
C51H68N10O11S2 |
---|---|
Molecular Weight |
1061.3 g/mol |
IUPAC Name |
[(2R,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutyl] acetate |
InChI |
InChI=1S/C51H68N10O11S2/c1-29(62)41(26-72-31(3)64)58-50(70)43-28-74-73-27-42(59-45(65)36(53)22-32-14-6-4-7-15-32)49(69)56-39(23-33-16-8-5-9-17-33)47(67)57-40(24-34-25-54-37-19-11-10-18-35(34)37)48(68)55-38(20-12-13-21-52)46(66)61-44(30(2)63)51(71)60-43/h4-11,14-19,25,29-30,36,38-44,54,62-63H,12-13,20-24,26-28,52-53H2,1-3H3,(H,55,68)(H,56,69)(H,57,67)(H,58,70)(H,59,65)(H,60,71)(H,61,66)/t29-,30-,36-,38+,39+,40-,41-,42+,43+,44+/m1/s1 |
InChI Key |
KCIXTRWISIYAAS-MAKOQCITSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](COC(=O)C)[C@@H](C)O)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(COC(=O)C)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.